3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit certain pathways, such as the flt3-itd and bcr-abl pathways .
Biochemical Pathways
Similar compounds have been found to affect pathways such as the flt3-itd and bcr-abl pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)pyrazine-2-carbonitrile: Lacks the methyl group on the pyrazole ring.
3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring.
3-(1-methyl-1H-pyrazol-4-yl)quinoline-2-carbonitrile: Features a quinoline ring, offering different electronic properties
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile is unique due to its combination of pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTFEQKDDUVFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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